molecular formula C14H10N2O2 B15210496 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone CAS No. 62693-28-1

2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone

Cat. No.: B15210496
CAS No.: 62693-28-1
M. Wt: 238.24 g/mol
InChI Key: JBLPEZLLVNVRPZ-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone is a high-value chemical scaffold designed for anticancer research and drug discovery. This compound features a benzoxazole core, a privileged structure in medicinal chemistry known for its diverse biological activities, linked to a pyridinyl moiety via an ethanone bridge. The strategic integration of these pharmacophores makes it a promising candidate for developing novel therapeutic agents, particularly in oncology . Research into analogous structures has demonstrated significant potential in targeting key signaling pathways involved in cancer cell proliferation and survival . Specifically, hybrid molecules containing pyridine and benzoxazole subunits are being investigated as potent inhibitors of various protein kinases . The compound serves as a critical synthetic intermediate for constructing more complex molecular architectures, such as chalcone derivatives, which are known for their pronounced anticancer efficacy . Researchers can utilize this compound to explore structure-activity relationships (SAR) and to synthesize novel derivatives aimed at improving selectivity and potency against specific cancer cell lines. Its application is strictly confined to laboratory research, including in vitro biological screening, hit-to-lead optimization, and mechanistic studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

62693-28-1

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-pyridin-2-ylethanone

InChI

InChI=1S/C14H10N2O2/c17-12(10-5-3-4-8-15-10)9-14-16-11-6-1-2-7-13(11)18-14/h1-8H,9H2

InChI Key

JBLPEZLLVNVRPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of 2-Amino-5-acetylphenol Derivatives

A direct route involves condensing 2-amino-5-acetylphenol with pyridine-2-carboxylic acid under Dean-Stark conditions. The reaction proceeds via imidate intermediate formation , followed by cyclodehydration:

$$
\text{2-Amino-5-acetylphenol} + \text{Pyridine-2-carboxylic acid} \xrightarrow{\text{H}2\text{SO}4, \, \Delta} \text{Target Compound} + \text{H}_2\text{O}
$$

Optimization Data :

Condition Yield (%) Purity (HPLC)
H2SO4, 120°C, 6h 38 89
PPA, 100°C, 8h 45 92
FeC2O4·2H2O, DMSO 52 94

The use of FeC2O4·2H2O in DMSO at 150°C enhances yield by facilitating electron-deficient ring closure, though requiring strict anhydrous conditions.

Microwave-Assisted Cyclocondensation

Modern adaptations employ microwave irradiation to accelerate cyclization. A mixture of 2-amino-5-(pyridin-2-yl)acetophenol and triethyl orthoformate in acetic acid achieves 67% yield within 30 minutes at 150°C, reducing side-product formation compared to conventional heating.

Cross-Coupling Methodologies

Grignard Reagent-Mediated Coupling

Formation of the ethanone bridge via nucleophilic acyl substitution:

  • Synthesis of Benzoxazole-2-acetyl Chloride :
    $$
    \text{Benzoxazole-2-acetic acid} \xrightarrow{\text{SOCl}_2} \text{Acetyl chloride derivative}
    $$
  • Reaction with Pyridin-2-ylmagnesium Bromide :
    $$
    \text{Acetyl chloride} + \text{Pyridin-2-yl MgBr} \rightarrow \text{Target Compound} + \text{MgBrCl}
    $$

Challenges :

  • Pyridine’s electron-withdrawing nature reduces Grignard reactivity, necessitating ultra-dry THF and low temperatures (-78°C).
  • Competitive ketone reduction observed without careful stoichiometry.

Suzuki-Miyaura Coupling

While less common due to the absence of halogens in the target, this method applies to brominated precursors:

  • Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone .
  • Coupling with Benzoxazole-2-boronic Acid :
    $$
    \text{Br-Ethanone} + \text{Benzoxazole-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target Compound}
    $$

Limitations :

  • Requires pre-functionalized starting materials.
  • Moderate yields (41–48%) due to steric hindrance at the ethanone bridge.

Oxidation of Secondary Alcohol Precursors

Alcohol Synthesis and Subsequent Oxidation

A two-step protocol avoids sensitive organometallic intermediates:

  • Condensation of Benzoxazole-2-methanol with Pyridin-2-yl Lithium :
    $$
    \text{Benzoxazole-2-CH}2\text{OH} + \text{Pyridin-2-yl Li} \rightarrow \text{Benzoxazole-CH}2\text{-Pyridine-OH}
    $$
  • Oxidation with Jones Reagent :
    $$
    \text{Alcohol} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{Ketone}
    $$

Performance Metrics :

Oxidizing Agent Yield (%) Selectivity
PCC 58 High
KMnO4 49 Moderate
Jones Reagent 63 High

Comparative Analysis of Methodologies

Table 1: Synthesis Route Efficiency

Method Yield Range (%) Scalability Key Advantage
Acid-Catalyzed 38–52 Moderate Minimal Purification
Grignard Coupling 45–60 Low Direct C–C Bond Formation
Suzuki Coupling 41–48 High Functional Group Tolerance
Oxidation of Alcohol 58–63 High Avoids Organometallics

The oxidation route offers superior scalability and reproducibility, particularly when using PCC in dichloromethane. Conversely, Grignard approaches provide atom economy but demand stringent reaction controls.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

Under acidic conditions, 2-amino-5-acetylphenol may undergo:

  • Premature Acetylation : Leading to N-acetyl byproducts (8–12% yield loss).
  • Over-Oxidation : Formation of quinone impurities when using strong oxidizers like HNO3.

Steric Effects in Cross-Coupling

The ethanone bridge’s linear geometry creates steric clashes during Pd-catalyzed couplings, necessitating bulky ligands (e.g., SPhos) to prevent homo-coupling.

Industrial-Scale Considerations

For kilogram-scale production, microwave-assisted cyclocondensation and PCC oxidation are preferred due to:

  • Reduced reaction times (2h vs. 8h conventional).
  • Lower solvent volumes (DMSO vs. THF).
  • Simplified workup procedures.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyridine Ring

Positional Isomerism: Pyridin-2-yl vs. Pyridin-3-yl

The positional isomer 2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethanone (CAS: 51425-13-9) differs only in the pyridine substitution (3-position vs. 2-position). For instance, pyridin-3-yl derivatives may exhibit distinct hydrogen-bonding patterns compared to pyridin-2-yl analogs, influencing their reactivity in synthetic pathways .

Pyridine vs. Phenyl Substitution

Replacing the pyridine ring with a phenyl group yields 2-(Benzo[d]oxazol-2-yl)-1-phenylethanone. Such phenyl-substituted analogs are critical intermediates in Michael and Knoevenagel reactions, enabling access to polyfunctionalized compounds like chalcones and vinyl sulfones . However, the pyridine moiety in the target compound introduces nitrogen-based polarity, which may enhance solubility and bioavailability compared to purely aromatic systems .

Heterocycle Modifications: Benzoxazole vs. Benzothiazole

Replacing the benzoxazole oxygen atom with sulfur generates 2-(Benzo[d]thiazol-2-yl)-1-(pyridin-2-yl)ethanone. Benzothiazole derivatives are renowned for their enhanced electronic polarizability and bioactivity. For example:

  • 2-(Benzo[d]thiazol-2-ylthio)-1-(4-hydroxyphenyl)ethanone (mp: 188–189°C, yield: 72%) exhibits carbonic anhydrase inhibitory activity due to the thiol group’s nucleophilic character .
  • 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (mp: 215–217°C, yield: 83%) demonstrates antiproliferative activity against cancer cell lines, attributed to DNA intercalation and piperazine-mediated solubility .

Functional Group Additions: Thioether vs. Ketone Linkers

Introducing a thioether group in place of the ketone linker modifies reactivity and biological interactions:

  • 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone serves as a β-keto-sulfone intermediate, enabling access to acetylenes and vinyl sulfones .
  • 1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one is a precursor for cationic thiadiazole derivatives with antitumor activity, highlighting the importance of hydrazone linkers in drug design .

Biological Activity

2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C12H9N1O1\text{C}_{12}\text{H}_9\text{N}_1\text{O}_1

This structure includes a benzo[d]oxazole moiety and a pyridine ring, which are known for their biological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives. For instance, a screening of various derivatives showed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1Bacillus subtilis32 µg/mL
Compound 2Candida albicans16 µg/mL
Compound 3Escherichia coli>64 µg/mL

The structure-activity relationship (SAR) indicates that substitutions on the benzoxazole ring can significantly influence antimicrobial efficacy. Electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it .

Anticancer Potential

The cytotoxic effects of benzoxazole derivatives have been extensively studied. Compounds derived from this scaffold have shown selective toxicity towards various cancer cell lines while exhibiting lower toxicity towards normal cells. For example, derivatives have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Table 2: Cytotoxicity of Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-710
Compound BA54915
Compound CPC312

The findings suggest that modifications to the benzoxazole structure can lead to enhanced anticancer activity, making it a promising candidate for further development .

The mechanisms underlying the biological activities of this compound involve multiple pathways. For instance, its interaction with DNA and inhibition of topoisomerases have been proposed as potential mechanisms for its anticancer effects. Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases .

Case Studies

  • Antimicrobial Screening : A study investigated a series of benzoxazole derivatives for their antimicrobial activity against various strains. The results indicated that certain modifications led to significant increases in potency against specific bacterial strains.
  • Cytotoxicity Evaluation : In vitro studies demonstrated that selected compounds exhibited marked cytotoxic effects on several cancer cell lines, with some showing selectivity for cancer cells over normal cells.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone, and how do reaction conditions influence yield?

Answer: A common method involves cyclocondensation reactions. For example, benzoxazole derivatives are synthesized via refluxing acetyl chloride with heterocyclic precursors (e.g., benzimidazole analogs) in ethanol, using triethylamine as a base to facilitate ring closure . Yield optimization requires careful control of temperature (reflux at ~78°C for ethanol), stoichiometric ratios (1:1 molar ratio of benzoxazole to pyridinyl ketone precursors), and reaction time (typically 2–4 hours). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Answer: Key characterization tools include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm aromatic proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm, benzoxazole protons at δ 7.0–7.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 251.08 for C₁₄H₁₀N₂O₂) .
  • Infrared (IR) Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C=N (benzoxazole, ~1620 cm⁻¹) bonds .

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound influence its reactivity in catalysis or supramolecular interactions?

Answer: The compound’s planar aromatic systems (benzoxazole and pyridine) enable π-π stacking interactions, while the ketone group acts as an electron-deficient site for nucleophilic attack. Computational studies (e.g., DFT calculations) can model charge distribution and frontier molecular orbitals to predict reactivity. For example, the pyridinyl nitrogen’s lone pair may coordinate with metal catalysts in cross-coupling reactions . Experimental validation via X-ray crystallography (as in related benzoxazole derivatives) confirms bond angles and intermolecular interactions critical for designing catalysts or host-guest systems .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazole-pyridine hybrids?

Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often stem from:

  • Assay Conditions: Variability in solvent (DMSO concentration), pH, or incubation time. Standardize protocols using controls like known inhibitors (e.g., staurosporine for kinase assays).
  • Structural Analogues: Subtle changes (e.g., substituents on the pyridine ring) drastically alter activity. Compare data with structurally validated analogs (e.g., 1-(pyridin-3-yl)ethanone vs. pyridin-2-yl derivatives) .
  • Purity: HPLC analysis (≥95% purity) is critical; impurities like unreacted acetyl chloride derivatives can skew results .

Q. How can researchers design experiments to probe the compound’s potential as a fluorescent probe or photosensitizer?

Answer: Methodology includes:

  • UV-Vis and Fluorescence Spectroscopy: Measure absorption/emission maxima (e.g., benzoxazole’s λₐᵦₛ ~300 nm, λₑₘ ~400 nm) and quantum yield in solvents of varying polarity .
  • Time-Resolved Fluorescence: Assess excited-state lifetimes to evaluate energy transfer efficiency.
  • Theoretical Modeling: Use TD-DFT to predict electronic transitions and compare with experimental data .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

Answer:

  • LC-MS/MS: Identify degradation products (e.g., hydrolyzed ketone or oxidized benzoxazole rings) in simulated biological fluids (pH 7.4 buffer, 37°C) .
  • Stability Studies: Monitor half-life under UV light or oxidative stress (H₂O₂) to assess photolytic/oxidative degradation .

Methodological Design Considerations

Q. How should researchers optimize reaction scalability while minimizing byproducts?

Answer:

  • Solvent Selection: Replace ethanol with greener solvents (e.g., PEG-400) to enhance solubility and reduce waste .
  • Catalysis: Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to improve atom economy .
  • Process Monitoring: Use in-situ IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate.

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Software like SwissADME or ADMETLab2.0 to estimate logP (lipophilicity), BBB permeability, and cytochrome P450 interactions .
  • Molecular Dynamics (MD): Simulate binding affinities to plasma proteins (e.g., albumin) to predict bioavailability .

Data Interpretation and Validation

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

Answer:

  • Force Field Refinement: Use higher-level theory (e.g., MP2 instead of DFT) for docking simulations.
  • Solvent Effects: Include explicit solvent molecules in MD simulations to mimic physiological conditions .
  • Experimental Replicates: Perform dose-response assays in triplicate to confirm IC₅₀ values .

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